![molecular formula C25H38O4 B13809982 Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) is a steroidal compound with a complex structure. It is a derivative of androstane, characterized by the presence of a hydroxy group at the 7th position and an oxohexyl group at the 3rd position. This compound is part of a broader class of steroids that play significant roles in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) typically involves multi-step organic reactions. The starting material is often a simpler steroidal compound, which undergoes functional group modifications to introduce the hydroxy and oxohexyl groups. Common synthetic routes include:
Hydroxylation: Introduction of the hydroxy group at the 7th position using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: Formation of the oxohexyl ester at the 3rd position through a reaction with hexanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of advanced purification methods such as chromatography and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone using oxidizing agents like chromium trioxide or PCC.
Reduction: Reduction of the oxohexyl ester to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the 3rd position, where the oxohexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of various substituted steroids depending on the nucleophile used.
Applications De Recherche Scientifique
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) involves its interaction with steroid receptors in the body. It can bind to androgen receptors, influencing gene expression and modulating various physiological processes. The hydroxy and oxohexyl groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenediol: An intermediate in the biosynthesis of testosterone with both androgenic and estrogenic activity.
Androstenedione: A precursor to testosterone and estrogen, commonly used in steroid synthesis.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H38O4 |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hexanoate |
InChI |
InChI=1S/C25H38O4/c1-4-5-6-7-22(28)29-17-10-12-24(2)16(14-17)15-20(26)23-18-8-9-21(27)25(18,3)13-11-19(23)24/h15,17-20,23,26H,4-14H2,1-3H3/t17-,18-,19-,20?,23-,24-,25-/m0/s1 |
Clé InChI |
RXORLPBXFCOEPQ-JPBSIOFRSA-N |
SMILES isomérique |
CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C |
SMILES canonique |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


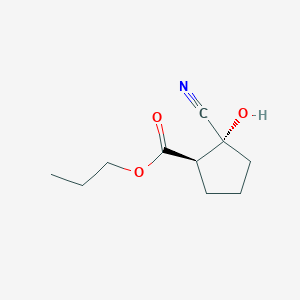
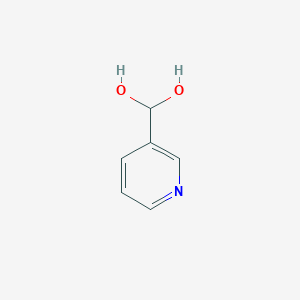

![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
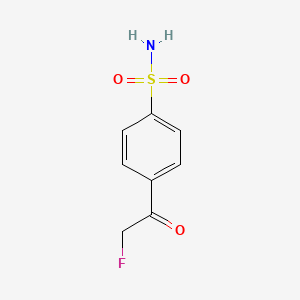
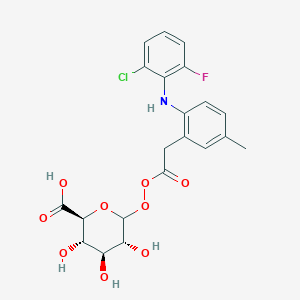

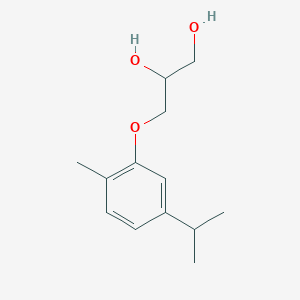
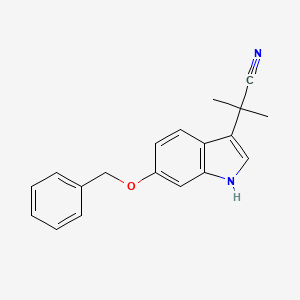
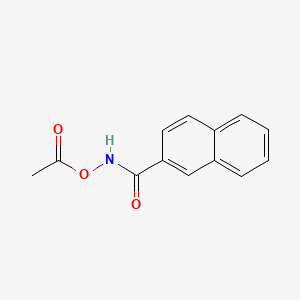

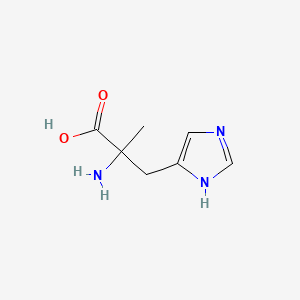
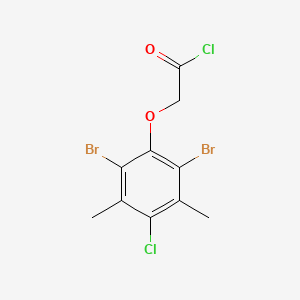
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)
